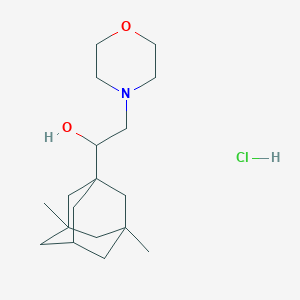
2-(dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride, commonly known as DMAEMA, is a chemical compound that is widely used in scientific research. DMAEMA is a quaternary ammonium salt that is often employed as a cationic monomer in the synthesis of polymeric materials. The compound is characterized by its high reactivity, low toxicity, and excellent solubility in water, making it an ideal choice for a variety of applications.
作用機序
DMAEMA is a cationic monomer that is capable of forming positively charged polymers through polymerization reactions. The compound is often used in the synthesis of polymeric materials that are capable of binding to negatively charged molecules such as DNA. DMAEMA-based polymers can form complexes with DNA through electrostatic interactions, which can facilitate the delivery of genetic material into cells.
Biochemical and Physiological Effects
DMAEMA has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that the compound may have mild irritant effects on the skin and eyes. DMAEMA has also been shown to have antimicrobial properties, which may be useful in the development of antimicrobial coatings and other applications.
実験室実験の利点と制限
DMAEMA has several advantages for use in scientific research, including its high reactivity, low toxicity, and excellent solubility in water. The compound is also relatively inexpensive and easy to synthesize. However, DMAEMA-based polymers can be difficult to purify and may have limited stability under certain conditions.
将来の方向性
There are several potential future directions for research involving DMAEMA. One area of interest is the development of new gene delivery systems that utilize DMAEMA-based polymers. Another potential direction is the creation of new antimicrobial coatings and materials that incorporate DMAEMA. Additionally, there is potential for the use of DMAEMA in the creation of new biosensors and other diagnostic tools.
合成法
DMAEMA can be synthesized through a variety of methods, including the reaction of 2-(dimethylamino)ethyl methacrylate with p-anisaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions and yields a high purity product. Other methods of synthesis include the reaction of 2-(dimethylamino)ethyl acrylate with p-anisaldehyde in the presence of a base catalyst.
科学的研究の応用
DMAEMA has a wide range of applications in scientific research, including its use as a cationic monomer in the synthesis of polymeric materials. The compound is often used in the development of gene delivery systems, as well as in the creation of nanocomposites and hydrogels. DMAEMA has also been used in the development of biosensors and in the creation of antimicrobial coatings.
特性
IUPAC Name |
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)10-11-18-14(16)9-6-12-4-7-13(17-3)8-5-12;/h4-9H,10-11H2,1-3H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSOIZCWJLQK-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)
![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)